molecular formula C16H10FNO2 B7772690 2-[(4-fluoroanilino)methylidene]indene-1,3-dione

2-[(4-fluoroanilino)methylidene]indene-1,3-dione

Cat. No.: B7772690
M. Wt: 267.25 g/mol
InChI Key: GMFYLFRSHVDSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “2-[(4-fluoroanilino)methylidene]indene-1,3-dione” is a selective inhibitor of protein kinase D enzymes. This compound has been studied for its potential to maintain the undifferentiated state of embryonic stem cells by inhibiting protein kinase D enzymes, which play a crucial role in cell differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluoroanilino)methylidene]indene-1,3-dione involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route typically includes:

    Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.

    Cyclization and Functionalization: The intermediate compounds undergo cyclization and functionalization to form the core structure of this compound.

    Purification and Characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluoroanilino)methylidene]indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

2-[(4-fluoroanilino)methylidene]indene-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of protein kinase D enzymes and their role in various chemical processes.

    Biology: Employed in research on embryonic stem cells to maintain their undifferentiated state and study cell differentiation mechanisms.

    Medicine: Investigated for potential therapeutic applications in diseases where protein kinase D enzymes play a role.

    Industry: Utilized in the development of new materials and compounds with specific properties.

Mechanism of Action

2-[(4-fluoroanilino)methylidene]indene-1,3-dione exerts its effects by selectively inhibiting protein kinase D enzymes. The inhibition of these enzymes prevents the phosphorylation of downstream targets, thereby affecting various cellular processes. The compound activates the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation, which plays a crucial role in maintaining the undifferentiated state of embryonic stem cells.

Comparison with Similar Compounds

Similar Compounds

    CID 755673: Another selective inhibitor of protein kinase D enzymes with similar properties.

    CID 2745687: A competitive, reversible antagonist of the orphan receptor GPR35.

Uniqueness

2-[(4-fluoroanilino)methylidene]indene-1,3-dione is unique in its ability to maintain the undifferentiated state of embryonic stem cells by inhibiting protein kinase D enzymes and activating the PI3K/AKT signaling pathway. This makes it a valuable tool in stem cell research and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-fluoroanilino)methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-10-5-7-11(8-6-10)18-9-14-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFYLFRSHVDSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=C(C=C3)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=C(C=C3)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.